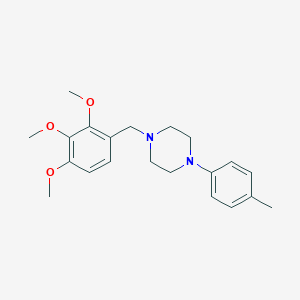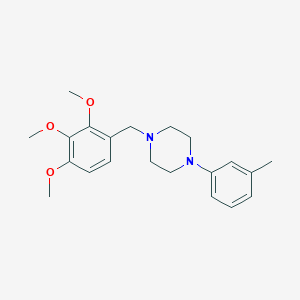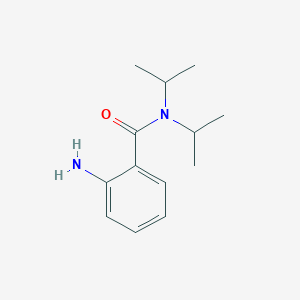![molecular formula C24H18N2O3S B281926 N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, also known as MBPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide are diverse and depend on the specific application. For example, in cancer cells, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In HIV-infected cells, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been reported to inhibit viral replication by interfering with the viral entry process. In addition, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics. Further research is needed to determine the optimal dosage and administration route for N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide.
Zukünftige Richtungen
There are several future directions for research on N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide. One area of interest is the development of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the molecular mechanism of action of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, which could lead to the identification of new drug targets. In addition, further studies are needed to determine the safety and efficacy of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide in animal models and clinical trials.
Conclusion:
In conclusion, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is a promising compound with diverse biological activities. Its potential therapeutic applications in cancer and viral infections make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide involves the reaction of 4-methoxybenzoyl chloride and 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. This method has been reported in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In particular, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Eigenschaften
Molekularformel |
C24H18N2O3S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H18N2O3S/c1-29-19-14-12-17(13-15-19)21(27)22-20(16-8-4-2-5-9-16)25-24(30-22)26-23(28)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |
InChI-Schlüssel |
HXUJIGVGVYJAGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)



![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)